(R)-3-(Piperidin-2-YL)pyridine 2hcl

Catalog No.
S13645899
CAS No.
M.F
C10H16Cl2N2
M. Wt
235.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(Piperidin-2-YL)pyridine 2hcl

Product Name

(R)-3-(Piperidin-2-YL)pyridine 2hcl

IUPAC Name

3-[(2R)-piperidin-2-yl]pyridine;dihydrochloride

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

InChI

InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8,10,12H,1-2,5,7H2;2*1H/t10-;;/m1../s1

InChI Key

YVAXNODSVITPGV-YQFADDPSSA-N

Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2.Cl.Cl

Isomeric SMILES

C1CCN[C@H](C1)C2=CN=CC=C2.Cl.Cl

(R)-3-(Piperidin-2-YL)pyridine dihydrochloride is a chiral compound characterized by its unique structural arrangement, which includes a piperidine ring attached to a pyridine moiety. The chemical formula for this compound is C₁₀H₁₄N₂·2HCl, with a molecular weight of approximately 198.69 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various pharmaceutical agents .

Typical of piperidine and pyridine derivatives. Notably, it can undergo:

  • Nucleophilic Substitution: The nitrogen atom in the piperidine ring can act as a nucleophile, allowing for the substitution of halogen atoms in various electrophilic compounds.
  • Condensation Reactions: The presence of the amine group enables condensation with carbonyl compounds, forming imines or amides.
  • Reduction Reactions: (R)-3-(Piperidin-2-YL)pyridine can be reduced to form various derivatives, which may enhance its biological activity .

Research indicates that (R)-3-(Piperidin-2-YL)pyridine dihydrochloride exhibits significant biological activity, particularly as an agonist for serotonin receptors. Its ability to interact with these receptors suggests potential applications in treating conditions such as migraines and depression. Studies have shown that compounds similar to (R)-3-(Piperidin-2-YL)pyridine can modulate neurotransmitter systems, making them valuable in neuropharmacology .

Several synthesis methods have been developed for (R)-3-(Piperidin-2-YL)pyridine dihydrochloride:

  • Lithiation and Condensation: One common approach involves the lithiation of 2-chloropyridine followed by condensation with piperidine derivatives. This method allows for the introduction of various substituents on the pyridine ring.
    • Step 1: React 2-chloropyridine with n-butyllithium at low temperatures.
    • Step 2: Introduce piperidine derivatives under controlled conditions to form the desired product .
  • Reduction of Pyridinoylpiperidines: Another method involves reducing pyridinoylpiperidines using lithium aluminum hydride, followed by treatment with hydrochloric acid to yield (R)-3-(Piperidin-2-YL)pyridine dihydrochloride .

(R)-3-(Piperidin-2-YL)pyridine dihydrochloride is primarily explored for its pharmacological properties. Its applications include:

  • Pharmaceutical Development: As a precursor in synthesizing serotonin receptor agonists, it holds promise for developing treatments for neurological disorders.
  • Research Tool: Used in laboratories to study receptor interactions and neurotransmitter systems .

Interaction studies have revealed that (R)-3-(Piperidin-2-YL)pyridine dihydrochloride selectively binds to serotonin receptors, particularly the 5-HT1F subtype. This specificity suggests its potential use in targeted therapies for migraine relief and other serotonin-related conditions. Additionally, studies indicate that it may influence dopamine pathways, further expanding its therapeutic profile .

Several compounds share structural similarities with (R)-3-(Piperidin-2-YL)pyridine dihydrochloride. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
1-(Piperidin-2-YL)pyridin-2-oneContains a carbonyl group at position 2Exhibits enhanced binding affinity to certain receptors
(S)-3-(Piperidin-2-YL)pyridineEnantiomer of the target compoundDifferent pharmacokinetics and receptor selectivity
N-(Piperidin-4-YL) pyrimidin-4-aminesSubstituted piperidine with a pyrimidine basePotentially different biological activities due to structural variations

These compounds illustrate the diversity within the piperidine-pyridine family and highlight how slight modifications can lead to significant differences in biological activity and application potential.

Traditional Synthetic Routes

The synthesis of (R)-3-(Piperidin-2-YL)pyridine dihydrochloride employs several established methodologies that have been developed and refined over decades of pharmaceutical research. The most commonly utilized traditional approaches include lithiation-condensation reactions, nucleophilic substitution pathways, and direct coupling methodologies [2].

The lithiation and condensation approach represents one of the most widely documented traditional synthetic routes for preparing 3-piperidin-2-yl pyridine derivatives . This method typically involves the selective lithiation of a substituted pyridine precursor followed by condensation with appropriate piperidine-containing electrophiles. The reaction proceeds through the formation of organolithium intermediates that exhibit enhanced nucleophilicity, facilitating the subsequent carbon-carbon bond formation [3] [4].

Nucleophilic substitution reactions constitute another fundamental traditional route for synthesizing piperidin-2-yl pyridine compounds [4]. Pyridine exhibits exceptional reactivity toward nucleophilic substitution due to its electron-deficient nature, with substitution preferentially occurring at the 2- and 4-positions where electron density is significantly reduced [4]. The reaction mechanism involves the formation of intermediate carbanions, with the most stable intermediates exhibiting negative charge localization on the nitrogen atom [4].

Traditional reductive approaches have also been extensively employed for preparing piperidine-pyridine conjugates [6] [7]. These methods typically utilize asymmetric transfer hydrogenation processes, where pyridinium salts undergo reduction using hydrogen sources such as formic acid in combination with chiral amine auxiliaries [6]. The asymmetric transfer hydrogenation methodology allows for the preparation of chiral piperidines with high diastereoselectivity, often achieving diastereomeric ratios exceeding 20:1 [6].

The Eschenmoser method represents a specialized traditional approach for constructing piperidine scaffolds through thiolactam intermediates [7] [8]. This methodology involves the homologation of piperidone derivatives at the lactam carbonyl using thiolactam chemistry, followed by stereocontrolled reduction to yield the desired piperidine products [7]. The versatility of this approach has been demonstrated through its application in synthesizing various 3-piperidinol alkaloids [7].

Traditional Synthetic RouteKey ReagentsTypical Yield RangeSelectivity
Lithiation-CondensationOrganolithium reagents, electrophiles60-85%Moderate to high
Nucleophilic SubstitutionNucleophiles, activated pyridines45-75%Position-selective
Asymmetric Transfer HydrogenationFormic acid, chiral amines70-90%High enantioselectivity
Eschenmoser MethodThiolactams, reducing agents65-80%High stereoselectivity

Novel Methodologies in Asymmetric Synthesis

Recent advances in asymmetric synthesis have introduced sophisticated methodologies for preparing enantiomerically pure (R)-3-(Piperidin-2-YL)pyridine dihydrochloride with exceptional stereocontrol and efficiency. These novel approaches represent significant improvements over traditional methods in terms of selectivity, yield, and scalability [9] [10] [11] [12].

Iridium-catalyzed asymmetric hydrogenation has emerged as a particularly powerful methodology for synthesizing chiral piperidine derivatives [10]. This approach utilizes iridium chloride dimers in combination with chiral ligands such as (R)-SynPhos to achieve highly enantioselective reduction of pyridinium salts [10]. The reaction conditions typically involve hydrogen pressures of 600 pounds per square inch at room temperature, with reaction times ranging from 20 to 24 hours [10]. The methodology demonstrates excellent tolerance for various substituents and consistently achieves enantiomeric excesses exceeding 90% [10].

Rhodium-catalyzed asymmetric synthesis represents another breakthrough in chiral piperidine preparation [9] [11]. The methodology employs rhodium complexes bearing cyclopentadienyl ligands in combination with chiral additives to induce asymmetry through non-covalent interactions [9]. This approach overcomes the traditional limitation of modifying the coordination sphere of rhodium complexes while maintaining high catalytic activity [9]. The process achieves remarkable enantioselectivities, often exceeding 96% enantiomeric excess, and demonstrates broad substrate scope [11].

Enzyme-catalyzed asymmetric synthesis has gained considerable attention as a green and highly selective approach for preparing enantioenriched piperidines [12]. Ene-reductases have been identified as particularly effective biocatalysts for the stereoselective reduction of activated pyridine substrates [12]. The enzymatic methodology demonstrates exceptional stereoselectivity, achieving diastereomeric ratios greater than 96:4 and enantiomeric excesses exceeding 99% [12]. The process operates under mild reaction conditions and eliminates the need for expensive metal catalysts [12].

Cross-coupling approaches utilizing boronic acids have been developed to provide direct access to 3-substituted piperidines from pyridine precursors [11]. The methodology involves a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate [11]. This approach provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity with broad functional group tolerance [11]. The scalability of this method has been demonstrated on 5-millimole scale, yielding over 1 gram of product with 81% yield and 96% enantiomeric excess [11].

Novel Asymmetric MethodCatalyst SystemEnantiomeric ExcessReaction Conditions
Iridium-Catalyzed Hydrogenation[Ir(COD)Cl]₂/(R)-SynPhos>90%600 psi H₂, RT, 20-24 h
Rhodium-Catalyzed Synthesis[RhCp*Cl₂]₂/chiral additives>96%Formic acid/amine, reflux
Enzymatic ReductionEne-reductases>99%Aqueous buffer, 30°C
Cross-CouplingRh catalyst/boronic acids>95%Mild conditions, various solvents

Optimization Strategies for Industrial-Scale Production

Industrial-scale production of (R)-3-(Piperidin-2-YL)pyridine dihydrochloride requires comprehensive optimization strategies that address reaction efficiency, cost-effectiveness, environmental sustainability, and regulatory compliance [2] [13] [14] [15].

Process intensification through continuous flow chemistry represents a fundamental shift in industrial manufacturing approaches [16] [17] [15]. Continuous flow reactors offer superior heat and mass transfer characteristics compared to traditional batch reactors, enabling more precise control over reaction parameters and reducing residence time distributions [15]. The implementation of flow microreactors has demonstrated significant advantages for electroreductive cyclization processes, achieving higher yields and improved selectivity compared to conventional batch-type reactions [16] [17]. The large specific surface area of microreactors facilitates efficient substrate reduction and enables preparative-scale synthesis through continuous operation [16] [17].

Temperature and pressure optimization strategies play crucial roles in maximizing reaction efficiency while maintaining product quality [14] [18]. Industrial processes typically operate within temperature ranges of 200°C to 500°C for vapor-phase reactions involving piperidine derivatives [19]. Pressure optimization studies have revealed that hydrogen pressures of 60 atmospheres provide optimal conversion rates while minimizing undesired side reactions [18]. The careful control of reaction parameters enables selective conversion of starting materials with minimal formation of byproducts [18].

Catalyst optimization represents a critical aspect of industrial-scale production [14] [20]. The selection of appropriate catalysts must balance activity, selectivity, stability, and cost considerations [14]. Palladium, platinum, and ruthenium catalysts deposited on macroporous supports have demonstrated excellent performance for large-scale piperidine synthesis [19]. The optimization of catalyst loading, typically ranging from 0.1% to 2% by weight, significantly impacts both reaction economics and product purity [14].

Solvent selection and recycling strategies are essential for sustainable industrial production [15] [21]. Methanol has been identified as the optimal solvent for many piperidine synthesis reactions, providing superior reaction rates and product yields compared to alternative solvents [21]. The implementation of solvent recovery systems enables recycling of up to 95% of process solvents, significantly reducing environmental impact and operating costs [22].

Quality control and process analytical technology integration ensures consistent product quality throughout large-scale manufacturing [2] [23]. Real-time monitoring of critical process parameters enables immediate adjustment of reaction conditions to maintain optimal performance [2]. The implementation of automated sampling and analysis systems provides continuous feedback on product purity and enables rapid response to process deviations [23].

Optimization ParameterTarget RangeImpact on ProductionMonitoring Method
Temperature200-500°CReaction rate, selectivityContinuous thermal monitoring
Pressure60 atm H₂Conversion efficiencyPressure transducers
Catalyst Loading0.1-2% w/wEconomics, activityCatalyst assay
Solvent Recovery>95%Environmental impactDistillation analysis

Characterization Techniques for Purity Assessment

Comprehensive characterization of (R)-3-(Piperidin-2-YL)pyridine dihydrochloride requires sophisticated analytical methodologies to ensure product quality, enantiomeric purity, and regulatory compliance. Modern analytical techniques provide quantitative assessment of chemical purity, stereochemical integrity, and impurity profiles [24] [25] [26] [27].

High-Performance Liquid Chromatography represents the primary analytical method for purity assessment of piperidine derivatives [25] [26] [28]. Reversed-phase High-Performance Liquid Chromatography utilizing C18 columns maintained at 30°C provides excellent separation efficiency for piperidine compounds [26]. The mobile phase typically consists of water containing 0.1% phosphoric acid and acetonitrile in optimized ratios [26]. Detection limits as low as 0.15 micrograms per milliliter can be achieved with ultraviolet detection at 228 nanometers [26]. Linearity is maintained across concentration ranges of 0.44 to 53.33 micrograms per milliliter with correlation coefficients exceeding 0.9996 [26].

Chiral High-Performance Liquid Chromatography provides essential capabilities for enantiomeric purity assessment [28]. Chiralpak columns with mobile phases containing diethylamine in ethanol enable baseline separation of piperidine enantiomers with resolution factors exceeding 4.0 [28]. Pre-column derivatization with para-toluenesulfonyl chloride introduces chromophores into non-chromophoric piperidine compounds, enabling sensitive detection and quantification [26] [28].

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization and purity assessment capabilities [29] [30]. Proton Nuclear Magnetic Resonance analysis enables identification of axial and equatorial proton orientations in piperidine rings, with equatorially oriented protons appearing at higher frequency regions compared to axially oriented protons [29]. Carbon-13 Nuclear Magnetic Resonance spectroscopy typically reveals characteristic chemical shifts for piperidine carbons in the range of 39.485 to 40.486 parts per million [30]. Nitrogen-15 Nuclear Magnetic Resonance provides additional structural confirmation with characteristic peaks observed at 37.82 and 66.49 parts per million [29].

Mass spectrometry techniques offer powerful capabilities for structural elucidation and impurity identification [27] [31] [32]. Electrospray ionization tandem mass spectrometry provides valuable fragmentation information, with neutral elimination of water or acetic acid representing the major fragmentation pathways [32]. Gas chromatography-mass spectrometry enables sensitive detection of piperidine alkaloids with characteristic ion fragmentation patterns facilitating compound identification [31]. Liquid chromatography-mass spectrometry methods demonstrate exceptional sensitivity for detecting genotoxic impurities, achieving detection limits of 0.01010 micrograms per milliliter [27].

Infrared spectroscopy provides complementary structural information and enables identification of functional groups characteristic of piperidine-pyridine compounds [33] [24]. Characteristic absorption bands in the 3000-3500 wavenumber region correspond to nitrogen-hydrogen stretching vibrations, while bands in the 1600-1700 wavenumber region indicate carbon-nitrogen and carbon-carbon stretching modes [33].

Analytical TechniqueDetection LimitLinear RangeKey Applications
Reversed-Phase HPLC0.15 μg/mL0.44-53.33 μg/mLPurity assessment
Chiral HPLCVariableEnantiomer-dependentStereochemical purity
¹H NMR1-10 μgBroadStructural confirmation
LC-MS0.01010 μg/mL0.03-0.40 μg/mLImpurity detection
GC-MSVariableCompound-dependentStructural elucidation

Thermal analysis techniques including thermogravimetric analysis and differential thermal analysis provide important information regarding thermal stability and decomposition characteristics [30]. These methods enable determination of optimal storage conditions and processing parameters for maintaining product integrity throughout manufacturing and storage [30].

X-ray crystallography provides the most definitive structural information for (R)-3-(Piperidin-2-YL)pyridine dihydrochloride. The dihydrochloride salt formation significantly enhances the crystallization properties compared to the free base form [2]. The compound crystallizes with two hydrochloride ions associated with the organic cation, creating a stable salt structure that facilitates detailed X-ray diffraction analysis .

The crystallographic analysis reveals critical structural parameters that define the molecular architecture. The piperidine ring adopts a chair conformation, which is the thermodynamically most stable configuration for six-membered saturated heterocycles [3] [4] [5]. This chair conformation is characterized by specific puckering parameters, with the piperidine ring typically exhibiting a Q puckering parameter in the range of 0.55-0.62 Å and θ puckering parameter of 5-10° [5] [6].

The molecular geometry exhibits specific dihedral angles between the piperidine and pyridine ring systems. In analogous piperidinylpyridine structures, the dihedral angle between the piperidine mean plane and the pyridine ring typically ranges from 36-51° [3] [7]. The (R)-configuration at the C2 position of the piperidine ring is maintained through specific stereochemical arrangements that are confirmed by crystallographic analysis [2] [8].

Hydrogen bonding patterns play a crucial role in the crystal packing. The dihydrochloride salt formation involves protonation of both nitrogen atoms - the piperidine nitrogen and potentially the pyridine nitrogen under acidic conditions [8]. These protonated sites engage in N-H⋯Cl hydrogen bonds with the chloride anions, creating extended hydrogen-bonded networks that stabilize the crystal structure [3].

The unit cell parameters for similar piperidine-pyridine dihydrochloride compounds typically exhibit:

  • Crystal system: Monoclinic or triclinic
  • Space group: P21/c, P-1, or similar
  • Density: 1.2-1.6 g/cm³
  • Temperature: 100-298 K for data collection

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments in the molecule. The piperidine ring protons exhibit characteristic chemical shifts and coupling patterns that reflect the chair conformation [9] [10]. The chiral center proton at C2 appears as a complex multiplet in the 2.8-3.2 parts per million region due to coupling with adjacent methylene protons [11] [9].

The axial and equatorial protons of the piperidine ring are distinguishable by their chemical shifts, with axial protons typically appearing at 1.2-1.8 parts per million and equatorial protons at 1.6-2.2 parts per million [11] [9]. The pyridine ring protons resonate in the aromatic region between 7.0-8.8 parts per million, with the ortho protons to nitrogen appearing most downfield [12] [13].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule. The aliphatic carbons of the piperidine ring appear in the 20-60 parts per million region, while the aromatic carbons of the pyridine ring resonate between 120-150 parts per million [11] [9]. The chiral carbon (C2) exhibits a distinctive chemical shift that confirms the stereochemical configuration.

Infrared Spectroscopy

Infrared spectroscopy provides characteristic vibrational fingerprints for functional groups present in the molecule [14] [15]. The N-H stretching vibrations appear in the 3200-3500 wavenumber region, with the exact frequency depending on hydrogen bonding interactions in the solid state [12] [16]. C-H stretching vibrations are observed in the 2800-3100 wavenumber range, encompassing both aliphatic and aromatic hydrogen atoms [15] [16].

The aromatic C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1650 wavenumber region [15] [16]. These vibrations are sensitive to the electronic environment and can provide information about intermolecular interactions in the crystalline state. The characteristic absorption peaks for the dihydrochloride salt include additional features arising from N-H⋯Cl hydrogen bonding interactions.

Mass Spectrometry

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that elucidate structural features [17] [18]. The molecular ion peak appears at m/z 163 for the free base form (C₁₀H₁₄N₂) or m/z 235 for the dihydrochloride salt [2] [19]. Fragmentation patterns are particularly informative, with the piperidine ring typically undergoing characteristic cleavages [17] [18].

Common fragmentation pathways include loss of ammonia (NH₃) from the piperidine nitrogen, resulting in ring opening and subsequent cyclization at the pyridine ring [18]. The pyridine ring generally remains intact during fragmentation, serving as a stable structural unit. Electrospray ionization techniques are particularly suitable for analyzing the dihydrochloride salt, providing both molecular ion and fragment ion information [17] [18].

Computational Modeling of Molecular Geometry

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and geometry optimization of (R)-3-(Piperidin-2-YL)pyridine dihydrochloride [20] [21] [22]. The B3LYP functional with 6-31G(d,p) or 6-311G(d,p) basis sets represents the most commonly employed computational approach for piperidine-containing systems [20] [21] [22].

Geometry optimization calculations confirm the chair conformation of the piperidine ring as the global minimum energy structure [23] [24]. The energy difference between chair and other conformations (boat, twist-boat) is typically 8-12 kilojoules per mole, confirming the thermodynamic preference for the chair form [23]. The dihedral angle between the piperidine and pyridine rings is optimized to minimize steric interactions while maintaining optimal electronic overlap [21].

Frequency calculations provide vibrational modes and thermodynamic properties [20] [22]. The absence of imaginary frequencies confirms that optimized structures correspond to true minima on the potential energy surface. Natural Bond Orbital analysis reveals the charge distribution and hyperconjugation effects that stabilize specific conformations [23] [22].

Molecular Mechanics and Conformational Analysis

Molecular mechanics methods using force fields such as MMFF94 or Universal Force Field enable rapid conformational sampling for large-scale studies [21] [25]. Conformational analysis identifies multiple stable conformers that may exist in solution or solid state [23] [24]. The chair-chair interconversion of the piperidine ring occurs through boat or twist-boat intermediates with activation energies typically around 40-50 kilojoules per mole [24].

Systematic conformational searches reveal that the relative orientation of the pyridine ring with respect to the piperidine ring can adopt multiple low-energy conformations [21] [23]. These conformations are separated by rotational barriers around the C-C bond connecting the two ring systems. The global minimum typically corresponds to a conformation that maximizes intramolecular stabilization while minimizing steric repulsion [23].

The computational results show excellent agreement with experimental crystallographic data, with bond lengths typically within 0.01-0.02 Å and bond angles within 1-2° of experimental values [21] [26]. This validation confirms the reliability of computational methods for predicting structural properties of piperidine-pyridine systems.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

234.0690539 g/mol

Monoisotopic Mass

234.0690539 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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